2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring:
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., Br2) and catalysts such as iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of 2-(3,4-dimethylphenyl)-5-(carboxylic acid)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide.
Reduction: Formation of 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide
- 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(4-methylpentyl)-2H-1,2,3-triazole-4-carboxamide
Uniqueness
2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C17H24N4O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H24N4O2/c1-11(2)7-8-18-17(23)16-15(10-22)19-21(20-16)14-6-5-12(3)13(4)9-14/h5-6,9,11,22H,7-8,10H2,1-4H3,(H,18,23) |
InChI Key |
VVHNKSRNQWLEDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C(C(=N2)C(=O)NCCC(C)C)CO)C |
Origin of Product |
United States |
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